

Application Notes and Protocols for the Quantification of Rosiglitazone in Biological Samples

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Compound of Interest		
Compound Name:	Rhcbz	
Cat. No.:	B025256	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: The initially requested compound "**Rhcbz**" could not be definitively identified in publicly available scientific literature. Therefore, this document provides detailed analytical techniques and protocols for Rosiglitazone, a well-characterized therapeutic agent, as a representative example of a small molecule drug. The methodologies described herein can be adapted for other similar compounds with appropriate validation.

Introduction

Rosiglitazone is an oral anti-diabetic drug that belongs to the thiazolidinedione class of medicines. It acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-y), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[1][2][3][4] Accurate quantification of Rosiglitazone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of Rosiglitazone in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Quantitative Data Summary



The following tables summarize the pharmacokinetic parameters of Rosiglitazone in human and rat plasma, providing a comparative overview of its disposition in different species.

Table 1: Pharmacokinetic Parameters of Rosiglitazone in Humans Following Oral Administration

Parameter	4 mg Single Dose	8 mg Single Dose	Reference	
Cmax (ng/mL)	260.2 ± 75.7 to 401.9 ± 102.3	537.7 ± (not specified)	[5][6]	
Tmax (hr)	~1.0 ~1.0		[4][5]	
AUC (ng·h/mL)	1429 ± 566 to 2158 ± 498	2947.9 ± (not specified)	[5][6]	
t1/2 (hr)	3.83 ± 0.78 to 4.70 ± 1.19	3.9 ± (not specified)	[5][6]	
Oral Bioavailability	~99%	~99%	[4][7]	

Table 2: Pharmacokinetic and Tissue Distribution Parameters of Rosiglitazone in Rats

Paramet er	Plasma	Adipose Tissue	Heart	Brain	Bone	Kidney	Referen ce
Cmax (ng/mL)	495.03	-	-	-	24.50 ± 2.71	-	[8]
Tmax (hr)	1.01 ± 0.05	-	-	-	5.00 ± 0.49	-	[8]
AUC (0- 24h) (ng·h/mL)	1056.58 ± 65.78	-	-	166.93 ± 15.70	-	-	[8]
t1/2 (hr)	5.62 ± 0.74	-	-	-	-	2.78 ± 0.19	[8]



Experimental Protocols

LC-MS/MS Method for Quantification of Rosiglitazone in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Rosiglitazone and its major metabolites.[9]

- 1.1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma in a microcentrifuge tube, add 200 μL of acetonitrile containing the internal standard (e.g., Rosiglitazone-d3 at 40 ng/mL).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- 1.2. Liquid Chromatography Conditions
- HPLC System: Agilent 1200 series or equivalent
- Column: Luna C18 (100 mm x 2.0 mm, 3 μm particle size)
- Mobile Phase: Isocratic elution with 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.2 mL/min
- Injection Volume: 10 μL
- Column Temperature: Ambient
- Run Time: 2.5 minutes
- 1.3. Mass Spectrometry Conditions
- Mass Spectrometer: Triple quadrupole mass spectrometer



- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Rosiglitazone: m/z 358.1 → 135.1
 - N-desmethyl Rosiglitazone: m/z 344.2 → 121.1
 - p-hydroxy Rosiglitazone: m/z 374.1 → 151.1
 - Rosiglitazone-d3 (IS): m/z 361.1 → 138.1
- Validation Parameters:
 - Linearity Range: 1-500 ng/mL for Rosiglitazone
 - Lower Limit of Quantification (LLOQ): 1 ng/mL
 - Precision (CV%): < 15%
 - Accuracy: 85-115%

HPLC-UV Method for Quantification of Rosiglitazone in Pharmaceutical Formulations

This protocol is based on a method for the determination of Rosiglitazone in bulk and tablet dosage forms.[10][11]

- 2.1. Sample Preparation (from Tablets)
- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of Rosiglitazone and transfer it to a volumetric flask.
- Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to the final volume with the mobile phase.



• Filter the solution through a 0.45 μm filter before injection.

2.2. High-Performance Liquid Chromatography Conditions

• HPLC System: Waters Alliance or equivalent with a UV detector

• Column: Phenomenex C18 (250 x 4.6 mm, 5 μm particle size)

• Mobile Phase: 50:50 (v/v) mixture of acetonitrile and water

Flow Rate: 1.0 mL/min

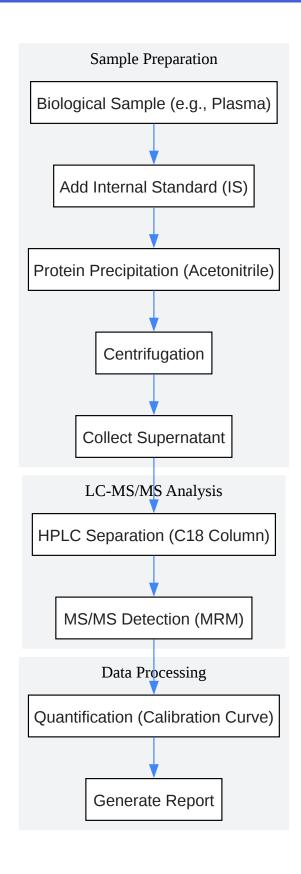
• Detection Wavelength: 228 nm

• Injection Volume: 20 μL

• Column Temperature: Ambient

Visualizations Experimental Workflow



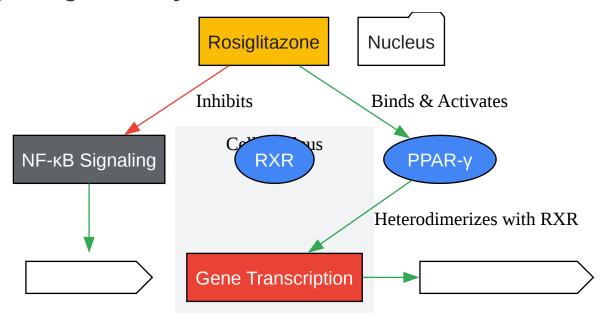


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Caption: Workflow for LC-MS/MS analysis of Rosiglitazone.



Signaling Pathway



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Caption: Rosiglitazone's PPAR-y signaling pathway.

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